Benazeprilat Ethyl Ester Hydrochloride is a derivative of benazepril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and heart failure. This compound is notable for its role in regulating blood pressure and has been extensively studied for its pharmacological properties.
Benazeprilat Ethyl Ester Hydrochloride is synthesized from benazepril through various chemical processes that involve the modification of its structure to enhance its therapeutic efficacy and bioavailability. The synthesis often involves esterification and other organic reactions to achieve the desired compound.
This compound falls under the category of pharmaceutical intermediates and is classified as an ACE inhibitor. It is recognized for its ability to inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and lowering blood pressure.
The synthesis of Benazeprilat Ethyl Ester Hydrochloride typically involves several key steps, including:
For example, one method involves reacting 3-bromo-2,3,4,5-tetrahydro-1H-benzazepine-2-one with L-homophenylalanine to yield a benazepril intermediate, which is then converted into Benazeprilat Ethyl Ester Hydrochloride through esterification and hydrolysis processes .
The molecular structure of Benazeprilat Ethyl Ester Hydrochloride can be represented as follows:
The compound features a complex structure with multiple functional groups, including a carboxylic acid, an amine, and an ester group. The stereochemistry is significant for its biological activity, with specific configurations being crucial for its effectiveness as an ACE inhibitor.
Benazeprilat Ethyl Ester Hydrochloride undergoes various chemical reactions, including:
For instance, during the synthesis, the hydrolysis of the t-butyl ester form is commonly performed using hydrochloric acid gas in a solvent like toluene to produce Benazeprilat Ethyl Ester Hydrochloride with high purity .
The mechanism by which Benazeprilat Ethyl Ester Hydrochloride exerts its effects involves:
Clinical studies have demonstrated that this compound effectively lowers blood pressure and improves cardiac function in patients with hypertension or heart failure .
Relevant analyses indicate that Benazeprilat Ethyl Ester Hydrochloride maintains stability over extended periods when stored properly .
Benazeprilat Ethyl Ester Hydrochloride is primarily used in:
Additionally, ongoing research explores its efficacy in various cardiovascular conditions and its potential role in combination therapies .
Benazepril Ethyl Ester Hydrochloride (C₂₆H₃₃ClN₂O₅; MW 489.00 g/mol) features a benzazepine ring system linked to a phenylpropyl moiety through an amino group, with an ethyl ester at the C1 position and an acetic acid group at N1. The hydrochloride salt enhances its crystallinity and stability [3] [7]. Stereochemistry is critical: The benzazepine ring adopts a (3S) configuration, while the carboxy-phenylpropyl group exhibits (1S) stereochemistry. This specific spatial arrangement ensures optimal binding to the angiotensin-converting enzyme (ACE) active site [9]. X-ray diffraction studies confirm that the pharmacologically preferred crystalline form (Form A) displays characteristic peaks at 2θ values of 6.7°, 10.1°, 12.0°, and 13.8° [5].
Benazepril Ethyl Ester Hydrochloride is systematically named to reflect its esterified state and salt form. Key IUPAC designations include:
Table 1: Systematic Nomenclature of Benazepril Ethyl Ester Hydrochloride
Nomenclature System | Name |
---|---|
Primary IUPAC Name | (3S)-3-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester Hydrochloride |
Alternative Systematic Name | Ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino]-4-phenylbutanoate hydrochloride |
CAS Registry (Free Base) | 103129-58-4 [3] |
CAS Registry (Hydrochloride) | 86541-74-4 [7] [10] |
It is classified as an ethyl ester prodrug of the ACE inhibitor benazeprilat. Synonyms include "Benazepril USP Related Compound G hydrochloride" [3] [6].
Solubility: The compound is highly soluble (>100 mg/mL) in water, ethanol, and methanol, facilitating formulation into solid or liquid dosage forms [7]. This high solubility arises from ion-dipole interactions between the protonated amine (HCl salt) and polar solvents.
Stability: As an ester prodrug, it undergoes pH-dependent hydrolysis. Acidic conditions (0.1 M HCl, 50–63°C) accelerate degradation to benazeprilat, while enzymatic cleavage (e.g., porcine liver esterase) mimics in vivo activation [2] [4]. Moisture exposure risks hydroxylated impurities (e.g., "OHB" at ~0.2% abundance), detectable via LC–MS/MS [4].
Crystallography: The preferred crystalline polymorph (Form A) is produced via:
Table 2: Crystallographic Properties of Form A Polymorph
Property | Specification |
---|---|
Characteristic XRD Peaks | 6.7°, 10.1°, 12.0°, 13.8°, 15.1°, 16.4°, 17.4°, 19.0°, 19.6° |
Melting Point | 188–190°C [7] [10] |
Diastereomeric Purity | ≥99.8% (via optimized crystallization) |
Structural & Metabolic Relationships:
Metabolic Pathway:Benazepril Ethyl Ester HCl → Benazepril → Benazeprilat
Functional Differences:
Polymorphism: Benazepril hydrochloride (pharmaceutical form) exists in multiple crystalline forms, whereas the ethyl ester derivative is primarily stabilized as Form A for synthesis [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4